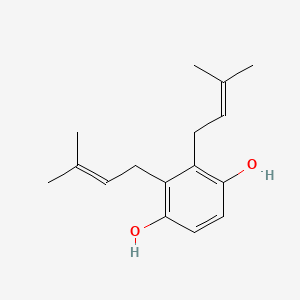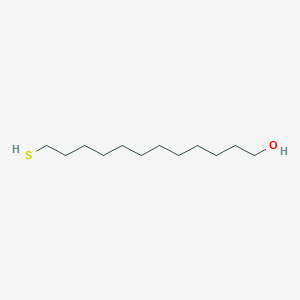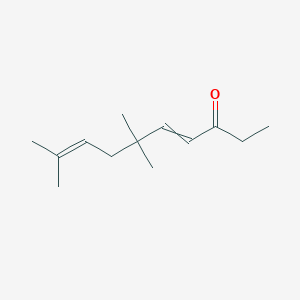
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, commonly known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is known for its bright yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with two equivalents of vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods
Industrial production of curcumin involves the extraction of turmeric rhizomes. The rhizomes are dried, powdered, and subjected to solvent extraction using solvents like ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
化学反应分析
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Various substituted curcumin derivatives
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its effects on cellular signaling pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Used as a natural food coloring agent and preservative
作用机制
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin interacts with proteins, enzymes, and transcription factors, leading to the regulation of gene expression and inhibition of inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
相似化合物的比较
Curcumin belongs to the class of curcuminoids, which also includes demethoxycurcumin and bisdemethoxycurcumin. These compounds share similar structures but differ in the number of methoxy groups. Curcumin is unique due to its higher bioactivity and broader range of pharmacological effects compared to its analogs .
Similar Compounds
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks two methoxy groups compared to curcumin.
Cyclocurcumin: A recently discovered curcuminoid with a cyclic structure.
属性
CAS 编号 |
189181-20-2 |
|---|---|
分子式 |
C21H20O6 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1,7-bis(2-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-18-7-3-5-14(20(18)24)9-11-16(22)13-17(23)12-10-15-6-4-8-19(27-2)21(15)25/h3-12,24-25H,13H2,1-2H3 |
InChI 键 |
XSINTMXTKYIGKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)



![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)



